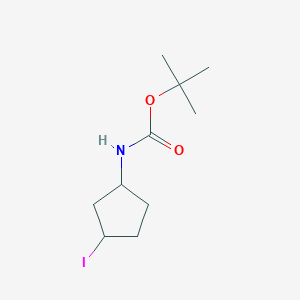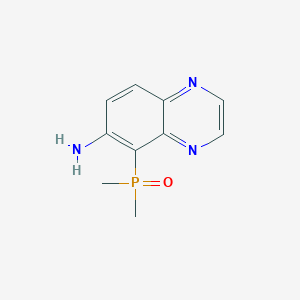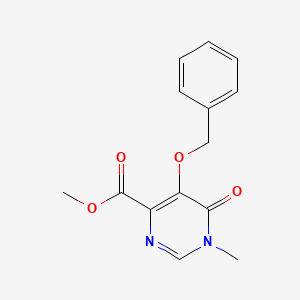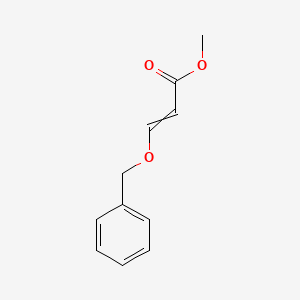
2-(1-benzylpyrrolidin-3-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and an acetonitrile group.
Preparation Methods
The synthesis of 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile typically involves the reaction of benzylamine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product . Industrial production methods may involve more advanced techniques and equipment to ensure large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the benzyl or pyrrolidine groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile can be compared with other similar compounds, such as:
2-(1-Phenylpyrrolidin-3-ylidene)acetonitrile: This compound has a phenyl group instead of a benzyl group, which may result in different chemical and biological properties.
2-(1-Benzylpyrrolidin-3-ylidene)propionitrile: This compound has a propionitrile group instead of an acetonitrile group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C13H14N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-6H,7,9-11H2 |
InChI Key |
TWVJYBXNULOPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


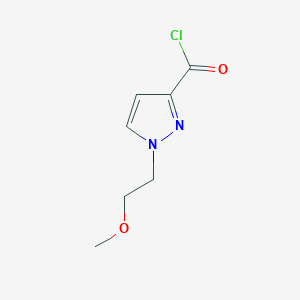
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)

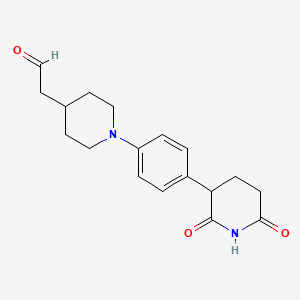


![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
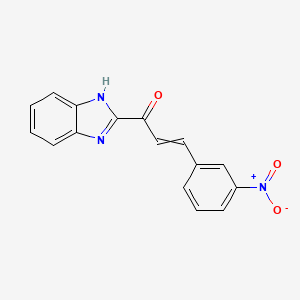

![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
